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Compound of Interest

Compound Name: 2-Benzoyl-5-fluoropyridine

CAS No.: 1427379-15-4

Cat. No.: B1375728

Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6]
2-Benzoyl-5-fluoropyridine is a high-value heterocyclic building block used extensively in the

synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., p38 MAP kinase)

and GPCR ligands. Its structural utility lies in the synergy between the benzoyl group, which

serves as a versatile attachment point for scaffold elaboration, and the C5-fluorine atom, which

modulates metabolic stability and electronic properties without introducing steric bulk.

The "Fluorine Effect" in this Scaffold
In medicinal chemistry, the C5 position of the pyridine ring is a metabolic "soft spot," prone to

oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this

position blocks this metabolic liability (metabolic blockade) while simultaneously lowering the

pKa of the pyridine nitrogen via inductive electron withdrawal. This often results in improved

membrane permeability and half-life for the final drug candidate.

Chemical Properties Table[2]
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Property Data Note

IUPAC Name
(5-fluoropyridin-2-yl)

(phenyl)methanone

CAS Number 1427379-15-4

Formula C₁₂H₈FNO

MW 201.20 g/mol

Appearance Off-white to pale yellow solid Crystalline

Solubility DCM, THF, DMSO, Methanol Sparingly soluble in water

Reactivity

Ketone (C=O) reduction,

Reductive amination, Grignard

addition

C-F bond is stable to standard

Experimental Workflows
The following protocols are designed for high-fidelity scaffold elaboration. Unlike simple

pyridines, the benzoyl group activates the C2 position, but the C5-fluorine remains robust

against nucleophilic attack under standard conditions, allowing it to survive the transformations

described below.

Visual Overview: Divergent Synthesis Pathways
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Figure 1: Strategic divergence points for the 2-Benzoyl-5-fluoropyridine scaffold.
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Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Stereoselective reduction of the ketone to generate chiral benzylic alcohols.

Mechanism: The pyridine nitrogen can coordinate with the metal center, potentially influencing

stereoselectivity. We utilize a Ruthenium-TsDPEN catalyst system for high enantiomeric excess

(ee).

Materials
Substrate: 2-Benzoyl-5-fluoropyridine (1.0 eq)

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5–1.0 mol%)

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Step-by-Step Procedure
Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (1 mol%) in

degassed DCM (2 mL). Stir for 5 minutes under Argon.

Substrate Addition: Add 2-Benzoyl-5-fluoropyridine (1 mmol, 201 mg) to the flask.

Reaction Initiation: Add the Formic acid/TEA mixture (5:2 molar ratio, 0.5 mL) via syringe.

Incubation: Stir the reaction at 25°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane).

The ketone spot (Rf ~0.6) should disappear, yielding a more polar alcohol spot.

Work-up: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Expected Yield: 85–95% Enantioselectivity: Typically >90% ee (determined by Chiral HPLC,

OD-H column).

Protocol B: Reductive Amination (Library Synthesis)
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Objective: Installation of amine pharmacophores. Critical Insight: Benzoylpyridines are

sterically hindered ketones. Standard conditions (MeOH/NaBH₄) often fail to drive imine

formation to completion. We use Titanium(IV) isopropoxide as a Lewis acid dehydrating agent

to force imine formation before reduction.

Materials
Substrate: 2-Benzoyl-5-fluoropyridine (1.0 eq)

Amine: Primary or Secondary Amine (1.2 eq)

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

Solvent: THF (anhydrous)

Step-by-Step Procedure
Imine Formation: In a sealed vial, combine the ketone (1 mmol) and amine (1.2 mmol) in

anhydrous THF (3 mL). Add Ti(OiPr)₄ (1.5 mmol) dropwise.

Activation: Stir at room temperature for 6–12 hours. (Note: The solution may turn slightly

yellow/orange).

Reduction: Cool the vessel to 0°C. Add NaBH(OAc)₃ (2.0 mmol) in one portion. Allow to

warm to room temperature and stir for 4 hours.

Quench (Critical): Add 1M NaOH (5 mL) to quench the reaction and precipitate Titanium salts

(white solid).

Filtration: Filter the mixture through a Celite pad to remove Titanium salts. Wash the pad with

EtOAc.

Extraction: Separate the organic layer, dry over MgSO₄, and concentrate.

Troubleshooting: If conversion is low, heat the imine formation step (Step 2) to 60°C.
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Protocol C: Grignard Addition (Tertiary Alcohol
Synthesis)
Objective: Synthesis of tertiary alcohols (e.g., antihistamine analogs). Safety Note: Pyridine

rings can facilitate "conjugate addition" or polymerization if the temperature is not controlled.

Materials
Substrate: 2-Benzoyl-5-fluoropyridine (1.0 eq)

Reagent: Phenylmagnesium bromide (or alkyl Grignard) (1.2 eq, 1.0 M in THF)

Solvent: Anhydrous THF

Step-by-Step Procedure
Setup: Flame-dry a 2-neck round bottom flask and maintain under N₂ atmosphere.

Dissolution: Dissolve the ketone (1 mmol) in anhydrous THF (5 mL) and cool to -78°C (Dry

ice/Acetone bath). Cooling is critical to prevent side reactions on the pyridine ring.

Addition: Add the Grignard reagent dropwise over 10 minutes. The solution will likely turn

deep red/brown (charge transfer complex).

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

Quench: Quench carefully with saturated NH₄Cl solution at 0°C.

Work-up: Extract with EtOAc, wash with water and brine.

Purification: Column chromatography. Note that tertiary alcohols can undergo elimination

(dehydration) on acidic silica; use neutralized silica (add 1% Et₃N to eluent) if the product is

acid-sensitive.

Analytical Validation & Troubleshooting
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Issue Probable Cause Solution

Defluorination Harsh nucleophilic conditions

Avoid strong alkoxides

(NaOMe, KOtBu) at high heat

(>80°C). The C5-F is stable

but not invincible.

Incomplete Reduction (ATH)
Catalyst poisoning by Pyridine

N

Increase catalyst loading to 2

mol% or switch to Ir-based

catalysts (Cp*Ir(TsDPEN)).

Low Yield in Reductive

Amination

Steric hindrance of Benzoyl

group

Use Ti(OiPr)₄ protocol

(Protocol B) strictly. Do not rely

on NaBH₃CN alone.

HPLC Method (Purity Check)
Column: C18 Reverse Phase (Agilent Zorbax or equiv), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

Gradient: 5% B to 95% B over 10 min.

Detection: UV 254 nm (Pyridine absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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